molecular formula C5H5NO3 B039033 Methyl alpha-isocyanatoacrylate CAS No. 112481-21-7

Methyl alpha-isocyanatoacrylate

Cat. No.: B039033
CAS No.: 112481-21-7
M. Wt: 127.1 g/mol
InChI Key: UWRYVQMTSCUWFN-UHFFFAOYSA-N
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Description

Methyl alpha-isocyanatoacrylate (C₅H₅NO₃) is an acrylate derivative featuring an isocyanate (-N=C=O) group at the alpha position of the methyl acrylate backbone. The isocyanate group confers high reactivity, enabling applications in polymer synthesis, adhesives, and crosslinking agents. However, its acute toxicity and handling risks—common to isocyanates—necessitate stringent safety protocols .

Properties

CAS No.

112481-21-7

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

IUPAC Name

methyl 2-isocyanatoprop-2-enoate

InChI

InChI=1S/C5H5NO3/c1-4(6-3-7)5(8)9-2/h1H2,2H3

InChI Key

UWRYVQMTSCUWFN-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)N=C=O

Canonical SMILES

COC(=O)C(=C)N=C=O

Other CAS No.

112481-21-7

Synonyms

MAICA
methyl alpha-isocyanatoacrylate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl alpha-isocyanatoacrylate with structurally or functionally related compounds, based on available evidence.

Chemical and Physical Properties

Property This compound* Methyl Isocyanate (MIC) Methyl Methacrylate Methyl 2-Cyanoacrylate Methyl Alpha-Chloro Acrylate
Molecular Formula C₅H₅NO₃ C₂H₃NO C₅H₈O₂ C₅H₅NO₂ C₄H₅ClO₂
Molecular Weight (g/mol) ~143.1† 57.05 100.12 111.1 136.5
Boiling Point (°C) Not available 39.1 100–101 48–50 (decomposes) Not available
Key Functional Groups Isocyanate, acrylate Isocyanate Methacrylate Cyano, acrylate Chloro, acrylate
Reactivity High (isocyanate polymerization) Extreme (exothermic reactions) Moderate (radical polymerization) High (anionic polymerization) Moderate (nucleophilic substitution)

†Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the reaction of methyl pyruvate (CH₃COCOOCH₃) with chlorotrimethylsilane (ClSi(CH₃)₃) in the presence of triethylamine (Et₃N) as a base. This step generates a silylated intermediate, which is subsequently treated with ethyl chloroformate (ClCOOEt) to form a mixed carbonate. The final isocyanation step introduces the isocyanate group (-NCO) through thermal decomposition of the carbonate intermediate.

Key reagents and their roles:

  • Methyl pyruvate : Serves as the acrylate precursor.

  • Chlorotrimethylsilane : Activates the carbonyl group for nucleophilic attack.

  • Triethylamine : Neutralizes HCl byproduct, driving the reaction forward.

  • Ethyl chloroformate : Introduces the carbamate functionality.

Experimental Procedure

  • Silylation : Methyl pyruvate (1.0 mol) is reacted with chlorotrimethylsilane (1.2 mol) and triethylamine (1.5 mol) in anhydrous toluene at 0–5°C for 2 hours.

  • Carbonate Formation : Ethyl chloroformate (1.1 mol) is added dropwise to the silylated intermediate at room temperature, followed by stirring for 4 hours.

  • Isocyanation : The mixture is heated to 80°C under reflux for 6 hours, leading to the elimination of CO₂ and the formation of the isocyanate group.

  • Work-Up : The crude product is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via vacuum distillation.

Yield : 65–72% (optimized conditions).

ParameterValue RangeImpact on Selectivity
Temperature260–350°CHigher temps favor acrylate formation
Contact Time0.1–10 secondsShorter times reduce byproducts
Propylene:O₂ Ratio0.1:1 to 1:1Excess O₂ improves conversion

Hypothetical Adaptation : Introducing an isocyanate group post-acrylate synthesis would require additional steps, such as nitrosylation followed by phosgenation, though this remains speculative without direct experimental evidence.

Comparative Analysis of Methods

The carbamate route (Method 1) is currently the only validated method for this compound synthesis. A comparison with theoretical adaptations of catalytic oxidation (Method 2) highlights trade-offs:

AspectCarbamate RouteCatalytic Oxidation (Hypothetical)
Yield 65–72%Unknown (dependent on post-modification)
Complexity Multi-step, moisture-sensitive reagentsSingle-step but requires high-temp/pressure
Scalability Lab-scale feasibleIndustrial-scale potential
Safety Handling toxic isocyanatesLower toxicity intermediates

Experimental Optimization and Challenges

Critical Parameters in the Carbamate Route

  • Moisture Control : The reaction must be conducted under anhydrous conditions to prevent hydrolysis of chlorotrimethylsilane and ethyl chloroformate.

  • Temperature : Exceeding 80°C during isocyanation leads to polymerization of the acrylate moiety.

  • Catalyst Loading : Triethylamine (1.5 equiv.) ensures complete neutralization of HCl, preventing side reactions.

Purification Challenges

The product is prone to oligomerization due to the reactivity of the isocyanate group. Vacuum distillation at reduced pressure (0.1–0.5 mmHg) minimizes thermal degradation.

Q & A

Basic Research Questions

Q. How can methyl alpha-isocyanatoacrylate be synthesized with high purity for research purposes?

  • Methodological Answer : The compound is typically synthesized via controlled copolymerization with monomers like dimethyldiallylammonium chloride (DMDAAC), using ammonium persulfate (APS) as an initiator. Purification involves solvent precipitation (e.g., acetone) and dialysis to remove unreacted monomers. Characterization via FT-IR and NMR ensures structural integrity and purity .

Q. What analytical techniques are most effective for characterizing this compound's structure and purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) for confirming functional groups.
  • FT-IR to detect isocyanate (NCO) and acrylate (C=O) stretches.
  • HPLC with UV detection for quantifying purity.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of hydrolysis). Store in airtight containers under inert gas. Emergency protocols should include immediate rinsing for skin/eye contact and consultation of SDS guidelines for similar isocyanates .

Advanced Research Questions

Q. How do reaction conditions influence the reactivity of this compound in Michael addition reactions?

  • Methodological Answer : Systematic optimization of temperature (20–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., DBU or Lewis acids) is critical. Kinetic studies via in-situ FT-IR or HPLC can track reaction progress. Design-of-experiments (DoE) frameworks help identify dominant variables .

Q. What methodologies are used to resolve contradictions in reported kinetic data for this compound polymerization?

  • Methodological Answer : Discrepancies arise from differences in initiator concentration or solvent effects. Address this by:

  • Standardizing reaction conditions (e.g., fixed [APS]/[monomer] ratios).
  • Comparing data across multiple analytical methods (e.g., GPC for molecular weight vs. DSC for thermal behavior).
  • Performing meta-analyses of published datasets to identify outliers .

Q. How can computational modeling predict the electronic properties of this compound to guide experimental design?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic attacks. Molecular dynamics simulations assess solvent interactions. Validate predictions with experimental Hammett substituent constants or spectroscopic data .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Buffered solutions (pH 3–10) identify degradation pathways (e.g., hydrolysis). Stabilizers like antioxidants (BHT) or moisture scavengers (molecular sieves) improve shelf life .

Q. How does this compound interact with biomolecules in mechanistic studies?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-isocyanate) to track covalent binding to thiols or amines in proteins. LC-MS/MS identifies adduct formation. Cell lysate assays (e.g., Western blot) assess biological activity, while molecular docking simulations predict binding sites .

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